5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery
Preparation Methods
The synthesis of 5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts under reflux conditions . Another approach includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods offer various advantages, including high yields and environmentally friendly conditions.
Chemical Reactions Analysis
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can modulate the acetylation levels of histone proteins, leading to changes in gene expression and cellular functions . This mechanism is particularly relevant in the context of cancer treatment, where HDAC inhibitors are used to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5-Bromo-8-chloro-2-phenylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the bromine and chlorine substituents, which may affect its biological activity and chemical reactivity.
8-Chloro-2-phenylquinoline-4-carboxylic acid: Lacks the bromine substituent, which can influence its pharmacological properties.
5-Bromo-2-phenylquinoline-4-carboxylic acid: Lacks the chlorine substituent, which may alter its chemical behavior and biological effects.
The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
Molecular Formula |
C16H9BrClNO2 |
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Molecular Weight |
362.60 g/mol |
IUPAC Name |
5-bromo-8-chloro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrClNO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
QRMOCBSRWOEIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)Cl |
Origin of Product |
United States |
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